N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide
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Overview
Description
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as starting materials for the synthesis of a range of heterocyclic analogues with promising therapeutic roles .
Mode of Action
Thiazole derivatives have been reported to interact with various targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been reported to have diverse therapeutic roles, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole, a parent material for this compound, in water, alcohol, ether, and various organic solvents and dyes suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide typically involves the reaction of 2,4-difluoroaniline with thiazole derivatives under specific conditions. The process begins with the preparation of the thiazole ring, followed by the introduction of the 2,4-difluorophenyl group. The final step involves the addition of the ethoxyacetamide group to the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with antimicrobial and antifungal properties.
2,4-Difluoroaniline: A precursor in the synthesis of various fluorinated compounds with biological activities.
Thiazole-4-carboxylate: Another thiazole derivative with potential therapeutic applications
Uniqueness
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide is unique due to its combination of a thiazole ring with a 2,4-difluorophenyl group and an ethoxyacetamide moiety. This unique structure contributes to its diverse biological activities and makes it a valuable compound in scientific research .
Properties
IUPAC Name |
N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-ethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2S/c1-2-26-10-18(25)22-14-5-3-4-12(8-14)17-11-27-19(24-17)23-16-7-6-13(20)9-15(16)21/h3-9,11H,2,10H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHGZFONRKWFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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